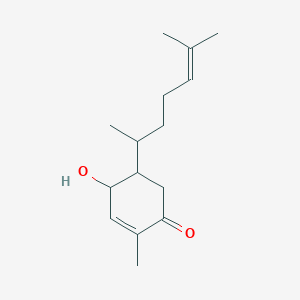
4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidroxi-2-metil-5-(6-metilhept-5-en-2-il)ciclohex-2-en-1-ona es un compuesto orgánico con la fórmula molecular C15H26O. Este compuesto es conocido por su estructura única, que incluye un anillo de ciclohexeno sustituido con hidroxi, metil y un grupo alquilo ramificado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Hidroxi-2-metil-5-(6-metilhept-5-en-2-il)ciclohex-2-en-1-ona típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye el uso de una reacción de Diels-Alder, donde un dieno y un dienófilo reaccionan para formar el anillo de ciclohexeno. Las condiciones de reacción a menudo requieren temperaturas elevadas y la presencia de un catalizador para facilitar el proceso de ciclización.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones de Diels-Alder a gran escala seguidas de pasos de purificación como destilación o recristalización. La elección de solventes, catalizadores y condiciones de reacción se optimiza para maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Hidroxi-2-metil-5-(6-metilhept-5-en-2-il)ciclohex-2-en-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes alcoholes o alcanos.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales como haluros o aminas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) para la halogenación.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes secundarios o terciarios.
Sustitución: Formación de compuestos halogenados o aminas.
Aplicaciones Científicas De Investigación
4-Hidroxi-2-metil-5-(6-metilhept-5-en-2-il)ciclohex-2-en-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Se utiliza en la producción de fragancias y agentes saborizantes debido a su perfil aromático único.
Mecanismo De Acción
El mecanismo de acción de 4-Hidroxi-2-metil-5-(6-metilhept-5-en-2-il)ciclohex-2-en-1-ona implica su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con enzimas o receptores, influyendo en su actividad. La estructura del compuesto le permite encajar en sitios de unión, modulando vías bioquímicas y ejerciendo sus efectos.
Comparación Con Compuestos Similares
Compuestos similares
(1R,4R)-1-metil-4-(6-metilhept-5-en-2-il)ciclohex-2-enol: Estructura similar pero con un grupo alcohol en lugar de una cetona.
5-Hidroxi-2,2,6,6-tetrametil-4-(2-metilprop-1-en-il)ciclohex-4-eno-1,3-diona: Contiene grupos metilo adicionales y un patrón de sustitución diferente.
(1R,5R)-2-Metil-5-(®-6-metilhept-5-en-2-il)biciclo[3.1.0]hex-2-eno: Un compuesto bicíclico con una cadena alquílica similar.
Unicidad
4-Hidroxi-2-metil-5-(6-metilhept-5-en-2-il)ciclohex-2-en-1-ona es única debido a su patrón de sustitución específico y la presencia de grupos hidroxilo y alquilo en el anillo de ciclohexeno. Esta combinación de grupos funcionales imparte propiedades químicas y reactividad distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
IUPAC Name |
4-hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-10(2)6-5-7-11(3)13-9-14(16)12(4)8-15(13)17/h6,8,11,13,15,17H,5,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCNFZXDPQSPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1=O)C(C)CCC=C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














